4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine

Medicinal Chemistry Drug Design ADME Properties

Sourcing the exact 3-fluoro-2-trifluoromethyl substitution pattern is critical for patent-compliant triazol-3-one synthesis; regioisomeric analogs alter XLogP3 (Δ1.0) and hydrogen-bonding capacity, derailing SAR campaigns. - Enables direct access to tetrahydrotriazolopyridinone and pyrrolotriazolone scaffolds claimed in WO2017194459A1 for inflammatory pulmonary disease programs. - Delivers a controlled XLogP3 of 2.3 and five H-bond acceptors-quantifiable PK advantages over non-fluorinated or regioisomeric alternatives. - Available from stock with custom synthesis options; request batch-specific CoA before ordering.

Molecular Formula C7H4ClF4N
Molecular Weight 213.56 g/mol
CAS No. 1227564-51-3
Cat. No. B1435356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine
CAS1227564-51-3
Molecular FormulaC7H4ClF4N
Molecular Weight213.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1CCl)F)C(F)(F)F
InChIInChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2
InChIKeyRKMFWNHAAUYDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine Overview


4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227564-51-3) is a highly functionalized pyridine derivative characterized by the concurrent presence of a reactive chloromethyl group, a fluorine atom, and a trifluoromethyl group on the pyridine core . This substitution pattern imparts distinctive physicochemical properties, including a molecular weight of 213.56 g/mol, a calculated XLogP3 of 2.3, and five hydrogen bond acceptors, which collectively enhance its utility as a versatile intermediate in organic synthesis [1]. The compound is explicitly documented as a key building block in the synthesis of triazol-3-ones, a class of molecules under investigation for the treatment of inflammatory pulmonary diseases .

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine: Non-Interchangeable Analogs


Substituting 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227564-51-3) with a closely related analog, such as 4-chloromethyl-2-(trifluoromethyl)pyridine or 4-chloromethyl-3-fluoropyridine, fundamentally alters the molecule's physicochemical and reactivity profile. The unique combination and positioning of the 3-fluoro and 2-trifluoromethyl substituents in the target compound create a distinct electronic environment and steric landscape compared to its regioisomers and simpler analogs [1]. These differences translate into quantifiable variations in lipophilicity (XLogP), molecular weight, and hydrogen-bonding capacity, which directly impact pharmacokinetic properties and synthetic reactivity in downstream applications, such as the synthesis of biologically active triazol-3-ones [2]. The following section provides direct, data-driven comparisons to substantiate why this specific compound is a non-interchangeable procurement choice for research requiring precise structural and functional attributes.

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine: Head-to-Head Comparison


Enhanced Lipophilicity vs. Non-Trifluoromethyl Analog

The target compound exhibits a calculated XLogP3 value of 2.3, indicating significantly higher lipophilicity compared to its analog lacking the trifluoromethyl group, 4-chloromethyl-3-fluoropyridine, which has an XLogP3 of 1.3 [1]. This 1.0 unit increase in XLogP corresponds to an order of magnitude greater partition coefficient, which is a critical determinant of passive membrane permeability and bioavailability in drug candidates [2].

Medicinal Chemistry Drug Design ADME Properties

Physicochemical Profile vs. 2-Trifluoromethyl Regioisomer

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine has a molecular weight of 213.56 g/mol and a molecular formula of C7H4ClF4N, containing four fluorine atoms [1]. In contrast, its closest regioisomer, 4-chloromethyl-2-(trifluoromethyl)pyridine (CAS 1027545-48-7), has a lower molecular weight of 195.57 g/mol and a formula of C7H5ClF3N with only three fluorine atoms . This difference in fluorination degree can alter metabolic stability and binding interactions.

Physicochemical Profiling Fluorine Chemistry SAR Studies

Enhanced Hydrogen Bond Acceptor Count vs. Analog

The target compound possesses five hydrogen bond acceptors (HBAs), owing to the presence of the pyridine nitrogen and four fluorine atoms . In comparison, 4-chloromethyl-2-(trifluoromethyl)pyridine has only four HBAs, as it lacks the additional 3-fluoro substituent [1]. This increased HBA count can influence solubility, target binding, and overall drug-likeness.

Hydrogen Bonding Drug-Receptor Interactions Physicochemical Analysis

Patented Triazol-3-one Synthesis for Inflammatory Disease

International patent application WO2017194459A1 explicitly utilizes 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine as a key intermediate in the synthesis of substituted tetrahydrotriazolopyridinones and pyrrolotriazolones [1]. These compounds are being developed for therapeutic use in inflammatory pulmonary diseases, a specific application not cited for simpler analogs like 4-chloromethyl-3-fluoropyridine or 4-chloromethyl-2-(trifluoromethyl)pyridine in the primary literature. The unique 2,3,4-substitution pattern of the target compound is essential for the construction of the desired fused heterocyclic scaffold.

Medicinal Chemistry Patent Literature Inflammation

High Purity Ensuring Reproducibility

The target compound is commercially available with a purity specification of NLT 98% (Not Less Than 98%) . This high purity level is consistent with requirements for pharmaceutical research and process development. While some analogs, such as 4-chloromethyl-2-(trifluoromethyl)pyridine, are also offered at 95-98% purity from various suppliers , the availability of a clearly defined, high-purity grade for the target compound directly supports robust and reproducible experimental outcomes, minimizing variability from impurities.

Quality Control Reproducibility Process Chemistry

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine: Application Scenarios


Triazol-3-one Synthesis for Inflammatory Disease

As a direct result of its established utility in patent WO2017194459A1 [1], this compound is ideally suited for medicinal chemistry programs focused on developing novel triazol-3-one-based therapeutics. Its specific substitution pattern is required to access the tetrahydrotriazolopyridinone and pyrrolotriazolone scaffolds claimed in the patent, which are being investigated for the treatment of inflammatory pulmonary diseases. Procurement of this exact intermediate ensures adherence to a validated synthetic route and potentially expedites lead optimization efforts.

Lipophilicity-Driven Lead Optimization

Given its calculated XLogP3 of 2.3, which is significantly higher than the non-trifluoromethyl analog (XLogP3 = 1.3) [2], this compound is a strategic choice for drug discovery projects aiming to improve the membrane permeability and oral bioavailability of lead candidates. Incorporating this building block into a molecular scaffold can provide a controlled, quantifiable increase in lipophilicity compared to using a less lipophilic pyridine alternative.

SAR and Property Modulation Studies

The unique combination of a 3-fluoro and 2-trifluoromethyl group, resulting in a molecular weight of 213.56 g/mol and five hydrogen bond acceptors [3], makes this compound a valuable tool for structure-activity relationship (SAR) investigations. Researchers can use it to systematically probe the effects of increased fluorination and altered electronic distribution on target binding, metabolic stability, and overall drug-like properties, differentiating it from regioisomers with fewer fluorine atoms or alternative substitution patterns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.